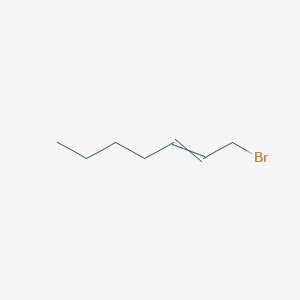

1-Bromohept-2-ene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

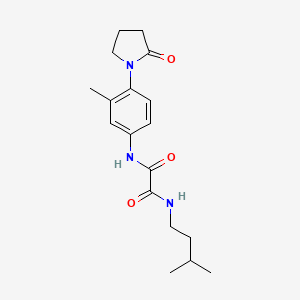

1-Bromohept-2-ene is a chemical compound with the molecular formula C7H13Br . It is used in synthetic chemistry as an alkylating agent .

Synthesis Analysis

The synthesis of 1-Bromohept-2-ene can be achieved through various methods. One approach could be to reduce the alkyne to cis or trans-3-hexene before undertaking glycol formation . Another method could involve a 7-step procedure for the synthesis of enantiomerically pure compounds .Molecular Structure Analysis

The molecular structure of 1-Bromohept-2-ene can be analyzed using various techniques such as ChemSpider and MolView . These platforms provide a visual representation of the molecule, allowing for a detailed understanding of its structure.Chemical Reactions Analysis

The chemical reactions involving 1-Bromohept-2-ene are diverse. For instance, it can participate in electrophilic addition reactions with bromine and other halogens . It’s also worth noting that the reactions of 1-Bromohept-2-ene can be influenced by factors such as temperature, pressure, and the presence of catalysts .Physical And Chemical Properties Analysis

1-Bromohept-2-ene has an average mass of 177.082 Da and a monoisotopic mass of 176.020050 Da . It has a density of 1.2±0.1 g/cm3, a boiling point of 174.7±9.0 C at 760 mmHg, and a vapour pressure of 1.6±0.3 mmHg at 25 C .Wissenschaftliche Forschungsanwendungen

Synthesis and Organic Chemistry Applications

Synthesis of 1,4-Diazabicyclo[4.1.0]hept-4-enes : The reaction of 2-bromoenones with N-unsubstituted 1,2-diamines, related to 1-Bromohept-2-ene, provides an accessible route to 1,4-diazabicyclo[4.1.0]hept-4-enes. This discovery contributes to a better understanding of multistep reaction mechanisms and the influence of starting material structures on reaction directions (Muzalevskiy et al., 2016).

Bromination Studies in Organic Compounds : Research on the bromination of norbornene derivatives, including 7-bromobicyclo[2.2.1]hept-2-ene, has shed light on the role of neighboring group participation in rearrangements. This is crucial for understanding the formation mechanisms of isomers and the impact of substituents on rearrangement processes (Gültekin et al., 2008).

Formation of Bicyclic Heterocycles : The palladium-catalyzed domino cyclization of propargyl bromides, which relates to the bromine chemistry of compounds like 1-Bromohept-2-ene, enables the formation of 2,7-diazabicyclo[4.3.0]non-5-enes. This highlights the role of nucleophilic functional groups in controlling regioselectivity, essential for creating complex organic structures (Ohno et al., 2008).

Chemical Modification and Material Science

- Chemical Modification of Polymers : The chemical modification of commercially available 1,2-PB (polybutadiene), which involves bromination similar to 1-Bromohept-2-ene chemistry, leads to reactive intermediates used in various applications. This includes the creation of water-soluble brush polymers and polyelectrolyte copolymers, demonstrating the role of brominated compounds in advanced material science (Yuan et al., 2011).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-bromohept-2-ene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13Br/c1-2-3-4-5-6-7-8/h5-6H,2-4,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWNFMPKLXRVOQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromohept-2-ene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2656338.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2656339.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride](/img/structure/B2656344.png)

![7-[(4-Prop-2-enoylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2656345.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)acrylamide](/img/structure/B2656346.png)

![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)